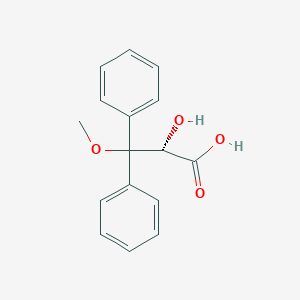

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJWOLFMWKZKCJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572219 | |

| Record name | (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178306-52-0 | |

| Record name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYC8HKB4JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of potent therapeutic agents, most notably as a key intermediate in the production of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] Its chemical structure features a stereocenter at the C2 position, which is critical for its application in stereospecific synthesis.

| Property | Value | Reference |

| CAS Number | 178306-52-0 | [4] |

| Molecular Formula | C₁₆H₁₆O₄ | [4] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 120-125 °C (decomposes) | [3][5] |

| Purity | >98.0% (HPLC) | [3] |

| Specific Rotation [α]²⁰/D | +11.0 to +15.0° (c=1.8, EtOH) | [3] |

| Solubility | Soluble in DMSO (slightly), Ethanol (sparingly, with sonication), Methanol (slightly) | [2] |

Synthesis of this compound

The synthesis of the target molecule is a multi-step process that begins with the formation of a racemic mixture, followed by a critical chiral resolution step to isolate the desired (S)-enantiomer.

Synthetic Workflow

Experimental Protocols

The following protocols are synthesized from published literature and patents, providing a general methodology.[5][6][7] Researchers should consult the original sources for specific details and safety precautions.

Step 1: Synthesis of rac-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent such as toluene.[5][7] This reaction forms an epoxide intermediate, methyl 3,3-diphenyl-2,3-epoxypropanoate.

-

Methanolysis: The epoxide ring is opened using methanol, often with an acid catalyst, to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[6]

-

Hydrolysis: The methyl ester is then hydrolyzed, for example, using sodium hydroxide, followed by acidification with an acid like hydrochloric acid, to produce the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[5][6]

Step 2: Chiral Resolution

The resolution of the racemic acid is the most critical step to obtain the desired (S)-enantiomer. Several resolving agents have been reported, including (S)-dehydroabietylamine, L-proline methyl ester, and (S)-1-(4-nitrophenyl)ethylamine.[1][5][6] The following protocol is based on the use of (S)-dehydroabietylamine.[6]

-

Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tertiary-butyl ether (MTBE). A solution of (S)-dehydroabietylamine in the same solvent is then added. This results in the formation of two diastereomeric salts.

-

Crystallization and Filtration: The diastereomeric salt of the (S)-acid with the (S)-amine, being less soluble, preferentially crystallizes out of the solution upon cooling. The solid salt is then isolated by filtration.

-

Liberation of the (S)-Acid: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted and purified. A patent describes a process that can yield the final product with a chemical purity of over 99.8% and a chiral purity of approximately 99.9%.[7]

Analytical Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. For the racemic precursor, ¹H-NMR (CDCl₃) shows signals at δ 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), and 12.30 (1H, br).[6]

-

Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl, carboxylic acid, and ether moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The accurate mass is 272.1049.[8]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess and chemical purity of the final product.

Application in Drug Development

The primary application of this compound is as a key starting material for the synthesis of Ambrisentan.[5][7] The stereochemistry at the C2 position is retained in the final drug molecule and is essential for its selective endothelin receptor antagonist activity.

Synthesis of Ambrisentan Workflow

The synthesis involves the condensation of this compound with a pyrimidine derivative, typically 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, in the presence of a base.[9]

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is known to cause skin and serious eye irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a vital chiral intermediate in pharmaceutical synthesis. Its stereospecific preparation, primarily through the resolution of a racemic mixture, is a key step in the manufacturing of Ambrisentan. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals involved in the development and production of this important therapeutic agent.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 6. aidic.it [aidic.it]

- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 8. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]

- 9. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key chiral building block in the pharmaceutical industry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is a carboxylic acid characterized by a stereocenter at the C2 position, a methoxy group, and two phenyl substituents at the C3 position.

An In-depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (CAS: 178306-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, with CAS number 178306-52-0, is a chiral carboxylic acid of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key chiral building block and a crucial intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 178306-52-0 | [1][4][5] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][4] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 121-125 °C | [1][2] |

| Solubility | DMSO (Slightly), Ethanol (Sparingly, Sonicated), Methanol (Slightly) | [1] |

| pKa | 3.24 ± 0.28 (Predicted) | [1] |

| Optical Rotation | +11.0 to +15.0 deg (c=1.8, EtOH) | [6] |

Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a racemic mixture, followed by chiral resolution to isolate the desired (S)-enantiomer. The overall synthetic workflow is depicted below.

Experimental Protocols

The following protocols are compiled from various sources, including patent literature, and represent a general methodology for the synthesis.[2][3] Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Step 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

This step involves a three-stage, one-pot reaction sequence.

-

Stage I: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropanoate

-

To a suitable reactor, add benzophenone and methyl chloroacetate in a solvent such as toluene.

-

Cool the mixture to a low temperature (typically below 0°C).

-

Slowly add a base, such as sodium methoxide, while maintaining the low temperature.

-

Stir the reaction mixture until the formation of the epoxide is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Stage II: Methanolysis to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

-

To the reaction mixture containing the epoxide, add methanol.

-

The ring-opening of the epoxide is typically acid-catalyzed.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

-

Stage III: Hydrolysis to form Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

Add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.

-

After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the racemic acid.

-

Filter the precipitate, wash with water, and dry to obtain the crude racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

-

Step 2: Chiral Resolution

This step separates the (S)-enantiomer from the racemic mixture.

-

Dissolve the racemic acid in a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and n-heptane.

-

Add a chiral resolving agent. (S)-dehydroabietylamine is a commonly used agent for this resolution.

-

Stir the mixture to allow the formation of diastereomeric salts. The salt of the (S)-acid with the (S)-amine will have different solubility compared to the salt of the (R)-acid.

-

The less soluble diastereomeric salt will precipitate out of the solution. This can be encouraged by cooling the mixture.

-

Filter the precipitated diastereomeric salt and wash it with a suitable solvent.

-

To isolate the final product, suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., MTBE).

-

Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and break the salt.

-

Separate the organic layer, which now contains the desired (S)-enantiomer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by recrystallization. A chemical purity of over 99.8% and a chiral purity of over 99.9% can be achieved.[2]

Applications

The primary and well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of Ambrisentan.[1][2][3] Its specific stereochemistry is essential for the biological activity of the final drug product.

Beyond its role in Ambrisentan synthesis, it is also utilized in analytical chemistry. Its distinct molecular structure makes it a valuable reference standard for the chiral discrimination of α-functionalized acids.[1] This is crucial for the development and quality control of pharmaceuticals where enantiomeric purity is a critical parameter.[1]

Some sources suggest its potential as a chiral building block for the development of novel anti-inflammatory and analgesic agents, though detailed studies in this area are not widely published.

Mechanism of Action and Signaling Pathways

Currently, there is no substantial published research detailing a specific biological mechanism of action or involvement in signaling pathways for this compound itself. Its significance is predominantly derived from its role as a synthetic precursor. Any biological activity is generally attributed to the final active pharmaceutical ingredient, Ambrisentan, for which this compound is an intermediate.

Safety Information

This compound is classified as a skin and eye irritant.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chiral intermediate with a critical role in the synthesis of the pharmaceutical agent Ambrisentan. Its synthesis involves a multi-step process culminating in a crucial chiral resolution step to obtain the enantiomerically pure compound. While its primary application is in drug manufacturing, it also serves as a valuable tool in analytical chemistry. Further research may explore other potential applications of this versatile chiral building block.

References

- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Genesis of a Selective Endothelin Receptor Antagonist: A Technical Guide to the Discovery and Precursors of Ambrisentan

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of the precursors to Ambrisentan, a selective endothelin receptor antagonist. The document details the synthetic pathways, experimental protocols, and quantitative data associated with the key intermediates, offering a comprehensive resource for those engaged in the fields of medicinal chemistry and pharmaceutical development.

Introduction: Targeting the Endothelin System

The discovery of the endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), marked a significant milestone in cardiovascular research.[1] Endothelin-1 (ET-1), in particular, is a powerful mediator of vasoconstriction and cell proliferation, primarily through the ETA receptor found on vascular smooth muscle cells.[2] Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular disorders, most notably pulmonary arterial hypertension (PAH).[1] This understanding spurred the development of endothelin receptor antagonists (ERAs) as a therapeutic strategy.

Ambrisentan emerged from a high-throughput screening of the BASF chemical library, which identified a novel class of 3,3-diphenylpropionic acid derivatives as potent and selective ETA receptor antagonists.[3] Unlike the sulfonamide-based structures of earlier ERAs like bosentan, Ambrisentan's propanoic acid scaffold offered a distinct pharmacological profile, including high selectivity for the ETA over the ETB receptor.[2][3] This selectivity is thought to be advantageous, as the ETB receptor is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide.[2] This guide delves into the foundational chemistry that enabled the development of this targeted therapy.

Synthetic Pathways and Precursor Characterization

The synthesis of Ambrisentan involves a multi-step process, commencing with commercially available starting materials and proceeding through several key intermediates. The core strategy often involves the construction of the chiral 3,3-diphenylpropionic acid backbone, followed by the coupling with the pyrimidine moiety.

Synthesis of Key Precursors

The following sections detail the synthesis and characterization of the principal precursors of Ambrisentan.

Precursor 1: Methyl 3,3-diphenyloxirane-2-carboxylate

The synthesis of this epoxide intermediate is typically achieved through a Darzens condensation reaction between benzophenone and methyl chloroacetate.

-

Experimental Protocol: To a solution of sodium methoxide in a suitable solvent such as tetrahydrofuran (THF) at a reduced temperature (typically -10°C to 0°C), a solution of benzophenone and methyl chloroacetate in THF is added dropwise.[4] The reaction mixture is stirred for several hours at low temperature. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and the solvent is evaporated to yield methyl 3,3-diphenyloxirane-2-carboxylate, which is often used in the next step without further purification.[4]

| Parameter | Value | Reference |

| Yield | ~82% | [4] |

| ¹H-NMR (CDCl₃, δ) | 3.52 (s, 3H), 3.99 (s, 1H), 7.32-7.45 (m, 10H) | [4] |

| ¹³C-NMR (CDCl₃, δ) | 52.5, 61.8, 68.1, 126.9, 128.3, 128.7, 137.2, 167.9 | Predicted |

| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1250 (C-O, epoxide) | Predicted |

| MS (m/z) | 254 (M⁺) | Predicted |

Precursor 2: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid

This crucial chiral intermediate is prepared from the epoxide precursor through a ring-opening reaction followed by hydrolysis and optical resolution.

-

Experimental Protocol: The epoxide, methyl 3,3-diphenyloxirane-2-carboxylate, is dissolved in methanol and treated with an acid catalyst, such as p-toluenesulfonic acid, to facilitate the ring-opening of the epoxide, forming methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[4] This is followed by hydrolysis of the methyl ester using an aqueous base like sodium hydroxide.[4] The resulting racemic acid is then resolved using a chiral amine, such as (S)-dehydroabietylamine, to selectively crystallize the desired (S)-enantiomer.[4][5]

| Parameter | Value | Reference |

| Yield (after resolution) | ~39.5% | [4] |

| Melting Point | 123-125 °C | [6] |

| Optical Rotation [α]D | +12.3° (c=1.8% in ethanol) | [4] |

| ¹H-NMR (CDCl₃, δ) | 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), 12.30 (br, 1H) | [4] |

| ¹³C-NMR (CDCl₃, δ) | 52.1, 75.8, 85.1, 127.5, 127.8, 128.4, 141.9, 175.2 | Predicted |

| MS (m/z) | 272 (M⁺) | [7] |

Precursor 3: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

This pyrimidine derivative serves as the coupling partner for the chiral carboxylic acid intermediate.

-

Experimental Protocol: A common route involves the cyclocondensation of acetylacetone with thiourea in the presence of an acid to form 4,6-dimethyl-2-mercaptopyrimidine. This is followed by methylation of the thiol group, for example with dimethyl sulfate, to yield 4,6-dimethyl-2-(methylthio)pyrimidine. The final step is the oxidation of the methylthio group to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

| Parameter | Value | Reference |

| Yield (overall) | ~75% | [5] |

| Melting Point | 108-110 °C | Predicted |

| ¹H-NMR (CDCl₃, δ) | 2.65 (s, 6H), 3.40 (s, 3H), 7.20 (s, 1H) | Predicted |

| ¹³C-NMR (CDCl₃, δ) | 24.1, 40.2, 119.8, 168.5, 170.1 | Predicted |

| IR (KBr, cm⁻¹) | ~1320 & 1150 (SO₂, sulfone) | Predicted |

| MS (m/z) | 186 (M⁺) | [5] |

Final Synthetic Step: Nucleophilic Aromatic Substitution

The final step in the synthesis of Ambrisentan is the coupling of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine via a nucleophilic aromatic substitution reaction.

-

Experimental Protocol: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is treated with a strong base, such as sodium amide (NaNH₂), in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding alkoxide.[4] To this solution, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine is added, and the reaction is stirred at room temperature for several hours.[4] An acidic workup then yields Ambrisentan.[4]

Signaling Pathways and Mechanism of Action

Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin-1.

The Endothelin Signaling Pathway

Endothelin-1 binding to the ETA receptor, a Gq/11 protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to smooth muscle contraction and cell proliferation.

Experimental Protocols for In Vitro Evaluation

The pharmacological activity of Ambrisentan and its precursors can be assessed through various in vitro assays. A key method for characterizing competitive antagonists is the Schild analysis.

Schild Analysis for Determining Antagonist Affinity

Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist. This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist.

-

Experimental Protocol:

-

Cell Culture and Preparation: Culture cells expressing the ETA receptor (e.g., A10 cells derived from rat thoracic aorta) to confluence in appropriate media.

-

Agonist Concentration-Response Curve (Control): In a 96-well plate, incubate the cells with increasing concentrations of an agonist (e.g., endothelin-1). Measure the response (e.g., intracellular calcium mobilization using a fluorescent probe like Fura-2).

-

Antagonist Incubation: In separate sets of wells, pre-incubate the cells with fixed concentrations of the antagonist (Ambrisentan) for a sufficient time to reach equilibrium.

-

Agonist Concentration-Response in Presence of Antagonist: To the antagonist-treated wells, add increasing concentrations of the agonist and measure the response.

-

Data Analysis:

-

For each antagonist concentration, determine the EC₅₀ of the agonist.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Plot log(DR-1) versus the logarithm of the antagonist concentration.

-

The x-intercept of the linear regression of this plot gives the pA₂, which is the negative logarithm of the KB. A slope of 1 is indicative of competitive antagonism.

-

-

Conclusion

The development of Ambrisentan represents a successful example of targeted drug discovery, stemming from a deep understanding of the pathophysiology of the endothelin system. The synthetic route to Ambrisentan, while complex, is well-defined and relies on the efficient construction of key chiral and heterocyclic precursors. The in-depth characterization of these intermediates and the final compound through spectroscopic and pharmacological methods has been crucial to its development. This technical guide provides a consolidated resource for researchers, outlining the fundamental chemistry and biology that underpin this important therapeutic agent. The detailed protocols and data presented herein are intended to facilitate further research and development in the field of endothelin receptor antagonism.

References

- 1. Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. squarepharma.com.bd [squarepharma.com.bd]

- 3. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1] This document provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 272.29 g/mol | --INVALID-LINK-- |

| CAS Number | 178306-52-0 | --INVALID-LINK-- |

| Melting Point | 123-125 °C | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | TCI Chemicals |

Spectroscopic Data

A thorough search of available scientific literature and databases reveals limited publicly accessible experimental spectroscopic data for this compound. The following tables summarize the available information.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

IR (Infrared) Spectroscopy

A United States patent application (US 20130184490 A1) references an Infrared Spectrum for this compound as Figure 3 within the patent document. However, the graphical data is not available in the public text-based search results. Researchers are encouraged to consult the full patent documentation to view the spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

Mass Spectrometry

| m/z | Ion Type |

| Data Not Available | - |

Experimental Protocols

The following protocols are synthesized from procedures described in patent literature for the preparation of this compound.

Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

This procedure outlines the initial synthesis of the racemic mixture.

-

Reaction Setup: In a suitable reaction vessel, combine benzophenone and methyl chloroacetate.

-

Base Addition: Add sodium methoxide to the mixture. The reaction is typically carried out in a suitable solvent like methanol.

-

Hydrolysis: Following the initial reaction, the resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide.

-

Acidification and Extraction: The reaction mixture is then acidified with an acid such as hydrochloric acid to a pH of 2-3. The aqueous layer is extracted with a suitable organic solvent, for example, methyl tert-butyl ether (MTBE).

-

Isolation: The organic layers are combined, washed, and the solvent is removed under vacuum to yield the crude racemic product.

Chiral Resolution of this compound

This procedure describes the separation of the desired (S)-enantiomer from the racemic mixture using a resolving agent.

-

Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., a mixture of methyl tert-butyl ether and acetone). A chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, is added to the solution.

-

Diastereomeric Salt Crystallization: The mixture is stirred, allowing for the diastereomeric salt of the (S)-acid and the resolving agent to preferentially crystallize.

-

Isolation of Diastereomeric Salt: The crystalline salt is isolated by filtration.

-

Liberation of the Free Acid: The isolated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) in a biphasic system of water and an organic solvent (e.g., MTBE) to liberate the free this compound.

-

Final Purification: The organic layer containing the desired product is separated, washed, and the solvent is evaporated. The final product can be further purified by crystallization from a solvent system like MTBE/n-heptane.

Visualizations

Experimental Workflow for Synthesis and Resolution

The following diagram illustrates the key stages in the synthesis and resolution of this compound.

Caption: Synthesis and Resolution Workflow.

References

Physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key chiral building block in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its significant role as an intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a chiral center, a hydroxyl group, a methoxy group, and two phenyl substituents.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[1] |

| CAS Number | 178306-52-0[1][2][3] |

| Molecular Formula | C₁₆H₁₆O₄[1][2][3] |

| Synonyms | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, AMbrisentan InterMediate, Ambrisentan Hydroxy Acid Impurity[3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, processing, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 272.29 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 121-125 °C (decomposes) | [5][6] |

| Boiling Point (Predicted) | 430.3 ± 45.0 °C | [6] |

| pKa (Predicted) | 3.24 ± 0.28 | [6] |

| Solubility | Slightly soluble in DMSO, sparingly soluble in Ethanol (with sonication), slightly soluble in Methanol. | [6] |

| Specific Rotation [α]D²⁰ | +11.0 to +15.0° (c=1.8 in EtOH) | [2] |

Spectral Data

While specific spectra are not publicly available, commercial suppliers confirm the structure of this compound using standard analytical techniques.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of Ambrisentan. The general workflow involves the synthesis of a racemic mixture followed by chiral resolution.

A detailed protocol for the resolution of the racemic acid is described in patent literature and involves the following key steps[5][7]:

-

Dissolution: The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE).

-

Salt Formation: A chiral resolving agent, for example, (S)-(-)-p-nitrophenyl ethylamine, is added to the solution. This leads to the formation of diastereomeric salts.

-

Selective Precipitation: The mixture is cooled to induce the precipitation of one of the diastereomeric salts.

-

Isolation: The precipitated salt is isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid to liberate the desired (S)-enantiomer of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

-

Purification: The final product is purified by crystallization from a solvent system such as a mixture of MTBE and n-heptane.

Analytical Methodologies

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical manufacturing.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product. A typical method would utilize a chiral stationary phase to separate the (S) and (R) enantiomers.

-

Gas Chromatography (GC): GC can be used to assess the chemical purity of the compound.

-

Titration: A neutralization titration can be used to determine the purity of the acidic compound.

Role in Drug Development: Synthesis of Ambrisentan

This compound is a key intermediate in the synthesis of Ambrisentan, a selective endothelin type A (ETA) receptor antagonist used for the treatment of pulmonary arterial hypertension[5][7].

Biological Context: The Endothelin Signaling Pathway

Ambrisentan, synthesized from the title compound, exerts its therapeutic effect by antagonizing the endothelin A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation.

In pulmonary arterial hypertension, elevated levels of endothelin-1 (ET-1) lead to excessive vasoconstriction and proliferative remodeling of the pulmonary arteries. Ambrisentan's selective blockade of the ETA receptor counteracts these pathological effects, leading to vasodilation and a reduction in pulmonary arterial pressure.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and diagrams are intended to facilitate further investigation and application of this important chiral intermediate.

References

- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. jigschemical.com [jigschemical.com]

- 4. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

Characterization of Ambrisentan Hydroxy Acid Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the Ambrisentan hydroxy acid impurity, a critical process-related impurity and potential degradant of the active pharmaceutical ingredient (API) Ambrisentan. This document outlines the impurity's chemical identity, synthesis, analytical characterization, and potential formation pathways, offering valuable insights for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Ambrisentan.

Introduction to Ambrisentan and its Hydroxy Acid Impurity

Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] During its synthesis and storage, various impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] One such critical impurity is the Ambrisentan hydroxy acid impurity, chemically known as (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[3]

This guide focuses on the detailed characterization of this specific impurity, providing a scientific basis for its identification, quantification, and control.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of the Ambrisentan hydroxy acid impurity is fundamental for its characterization.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonym | Ambrisentan Hydroxy Impurity | [3] |

| CAS Number | 178306-52-0 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][4] |

| Molecular Weight | 272.3 g/mol | [1][4] |

| Appearance | White to Off-White Solid | - |

| Melting Range | 123-125 °C | [5] |

Synthesis of Ambrisentan Hydroxy Acid Impurity

The Ambrisentan hydroxy acid impurity is a key intermediate in the synthesis of Ambrisentan itself.[5] Its preparation is a crucial step in understanding its properties and for use as a reference standard in analytical methods. A general synthetic pathway is described below.

Synthetic Pathway Overview

The synthesis of this compound typically involves a multi-step process that may include a resolution step to obtain the desired stereoisomer.[5]

Caption: Synthetic pathway for Ambrisentan hydroxy acid impurity.

Experimental Protocol for Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

-

Step 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. This step typically involves the reaction of benzophenone with methyl chloroacetate followed by hydrolysis.

-

Step 2: Chiral Resolution. The racemic mixture is then resolved using a chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, to isolate the desired (S)-enantiomer.[5] The diastereomeric salt of the (S)-acid is selectively crystallized and then treated with an acid to liberate the pure this compound.[5] The resulting solid is filtered and dried.[5]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of the Ambrisentan hydroxy acid impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ambrisentan and its impurities.

A typical stability-indicating RP-HPLC method for the analysis of Ambrisentan and its impurities is detailed below.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled |

Note: The specific conditions may need to be optimized for different HPLC systems and columns.

Caption: General workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of impurities.

The fragmentation pattern of the Ambrisentan hydroxy acid impurity in the mass spectrometer provides valuable structural information.

Caption: Postulated fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of the impurity.

The following table summarizes the expected chemical shifts for the Ambrisentan hydroxy acid impurity.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| ~7.2-7.5 (m, 10H, Ar-H) | ~175 (C=O) |

| ~4.5 (s, 1H, CH-OH) | ~140-145 (Ar-C) |

| ~3.2 (s, 3H, OCH₃) | ~125-130 (Ar-CH) |

| ~2.5 (s, 1H, OH) | ~85 (C-O) |

| ~11-12 (br s, 1H, COOH) | ~75 (CH-OH) |

| ~52 (OCH₃) |

Note: These are approximate values and may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1100 | C-O stretch |

Formation and Control

The Ambrisentan hydroxy acid impurity is primarily considered a process-related impurity, arising from the synthetic route of Ambrisentan.[2] It can also be formed through the hydrolysis of the ester group of Ambrisentan under certain conditions.[6]

Degradation Pathway

Forced degradation studies have shown that Ambrisentan can degrade under hydrolytic conditions to form the hydroxy acid impurity.[6]

Caption: Formation of the hydroxy acid impurity from Ambrisentan.

Control Strategy

Control of the Ambrisentan hydroxy acid impurity is achieved through:

-

Process Optimization: Careful control of the synthetic process to minimize its formation.

-

Purification: Effective purification steps to remove the impurity from the final API.

-

Stability Studies: Understanding the degradation pathways allows for the development of stable formulations and appropriate storage conditions.

Pharmacopeial Status and Limits

While specific monographs for Ambrisentan hydroxy acid impurity are not explicitly detailed in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) under this name, it is likely controlled as a specified or unspecified impurity under the general monograph for Ambrisentan. The USP lists several related compounds for Ambrisentan (A, B, C, D, E), and it is possible the hydroxy acid impurity is controlled under one of these designations or as part of the total impurity limit.[7] Regulatory guidelines generally require that any impurity above 0.10% be reported, and any impurity above 0.15% be identified and qualified.

Conclusion

The comprehensive characterization of the Ambrisentan hydroxy acid impurity is essential for ensuring the quality, safety, and efficacy of Ambrisentan drug products. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and formation pathways. By utilizing the methodologies and understanding the principles outlined in this document, researchers and drug development professionals can effectively control this critical impurity throughout the drug development lifecycle.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ambrisentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Ambrisentan Hydroxy Acid Impurity (S-isomer) | 178306-52-0 [chemicea.com]

- 4. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. content.labmix24.com [content.labmix24.com]

Methodological & Application

Synthesis Protocol for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: An Essential Chiral Intermediate

Abstract

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the endothelin receptor antagonist, Ambrisentan, used for the treatment of pulmonary arterial hypertension. The stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, commencing with the formation of the racemic acid followed by a diastereomeric resolution. The protocol includes comprehensive experimental procedures, data tables summarizing key quantitative metrics, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound represents a vital chiral building block whose synthesis requires careful control to achieve high chemical and optical purity. The protocol outlined herein describes a robust and scalable method involving the initial synthesis of the racemic compound followed by an efficient resolution process.

The synthesis commences with the reaction of benzophenone and methyl chloroacetate to form a glycidic ester intermediate. This is subsequently rearranged and hydrolyzed to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The critical step for obtaining the desired (S)-enantiomer involves a classical resolution using a chiral resolving agent, (S)-1-(4-nitrophenyl)ethylamine, to form diastereomeric salts. The differential solubility of these salts allows for their separation, and subsequent acidification yields the target compound with high enantiomeric excess.

Overall Reaction Scheme

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the racemic acid and its subsequent resolution to the (S)-enantiomer.

Part 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

Step 1a: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate

-

To a suitable reaction vessel, add benzophenone and toluene.

-

Stir the mixture until the benzophenone is completely dissolved.

-

Add sodium methoxide to the solution and stir.

-

Cool the reaction mixture to a temperature between -5°C and 0°C.

-

Slowly add a solution of methyl chloroacetate in toluene to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3,3-diphenyloxirane-2-carboxylate.

Step 1b: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

-

Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

Step 1c: Hydrolysis to Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

-

To the crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, add a solution of sodium hydroxide in a mixture of water and methanol.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a solid.

Part 2: Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

Step 2a: Formation and Separation of Diastereomeric Salts

-

Dissolve the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a mixture of acetone and methyl tert-butyl ether.

-

Heat the solution to reflux.

-

In a separate flask, dissolve (S)-1-(4-nitrophenyl)ethylamine in methyl tert-butyl ether.

-

Slowly add the solution of the chiral amine to the refluxing solution of the racemic acid.

-

After the addition is complete, continue to reflux for approximately 1 hour.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the desired diastereomeric salt.

-

Stir the mixture at room temperature for several hours.

-

Filter the crystalline solid and wash it with cold methyl tert-butyl ether.

-

The collected solid is the diastereomeric salt of this compound and (S)-1-(4-nitrophenyl)ethylamine.

Step 2b: Liberation of this compound

-

Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Acidify the mixture with a dilute mineral acid (e.g., hydrochloric acid) to a pH of 2-3, which will break the salt.

-

Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the final product with high purity.

Data Presentation

The following tables summarize the typical quantitative data obtained during the synthesis and resolution processes.

Table 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |

| 1a | Methyl 3,3-diphenyloxirane-2-carboxylate | Benzophenone | 85-95 | >95% |

| 1b | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Methyl 3,3-diphenyloxirane-2-carboxylate | 90-98 | >97% |

| 1c | Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | 88-96 | >98% |

Table 2: Resolution of Racemic Acid to (S)-enantiomer

| Step | Product | Starting Material | Yield (%) | Chemical Purity (HPLC) | Chiral Purity (Chiral HPLC) |

| 2a | Diastereomeric Salt | Racemic Acid | 35-45 (based on racemate) | >99% | >99% |

| 2b | This compound | Diastereomeric Salt | 90-98 | >99.5% | >99.8% |

Mandatory Visualization

The following diagrams illustrate the chemical structures and the overall experimental workflow.

Chemical Structures

Application Notes and Protocols for the Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid Racemate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the endothelin receptor antagonist, Ambrisentan.[1][2] The biological activity of such compounds is often enantiomer-specific, necessitating the separation of the racemic mixture into its constituent enantiomers. This document provides detailed protocols and data for the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid via diastereomeric salt formation with chiral resolving agents. The S-enantiomer is of particular interest as it is the precursor for Ambrisentan.[1][2]

Data Presentation

The following table summarizes quantitative data from the chiral resolution of (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using different chiral resolving agents.

| Resolving Agent | Target Enantiomer | Yield (%) | Chemical Purity (%) | Chiral Purity (%) |

| (S)-2,4-dichlorophenylethylamine | (R)-acid via (S,R)-salt | 35 | 99.9 | 99.3 |

| (S)-1-(4-nitrophenyl)ethylamine | (S)-acid | 15 | - | >99.5 |

| L-proline methyl ester | (S)-acid | 35 | - | 99.8 |

Note: The yield is based on the initial amount of the racemate. Purity was determined by HPLC.[3]

Experimental Protocols

Protocol 1: Resolution with (S)-2,4-dichlorophenylethylamine

This protocol details the resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid to isolate the (R)-enantiomer through the formation of the (S)-2,4-dichlorophenylethylammonium (R)-2-hydroxy-3-methoxy-3,3-diphenylpropionate salt.[3]

Materials:

-

Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

(S)-2,4-dichlorophenylethylamine (S-2,4-dichloro PEA)

-

Methyl t-butyl ether (MTBE)

-

Methanol (MeOH)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: In a 50 mL three-neck flask equipped with a stirrer, thermometer, and condenser, add 1 g of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and 10 mL of methyl t-butyl ether at room temperature. Stir for 5 minutes to obtain a clear yellow solution.

-

Solvent Addition and Heating: Add 10 mL of methanol to the solution and heat the mixture to a gentle reflux.

-

Addition of Resolving Agent: To the refluxing solution, add a mixture of 0.454 g of (S)-2,4-dichlorophenylethylamine and 6 mL of methyl t-butyl ether.

-

Crystallization: Continue refluxing for 1 hour. The solution will become hazy. Allow the mixture to cool naturally to room temperature.

-

Stirring: Stir the hazy solution at room temperature for 3 hours to facilitate complete crystallization of the diastereomeric salt.

-

Filtration and Washing: Filter the solid material and wash it with 5 mL of methyl t-butyl ether.

-

Drying: Dry the isolated solid to obtain (S)-2,4-dichlorophenylethylammonium (R)-2-hydroxy-3-methoxy-3,3-diphenylpropionate.

Liberation of the Free Acid (General Procedure):

To obtain the free enantiomerically enriched acid, the diastereomeric salt is typically treated with a suitable acid (e.g., HCl) in a biphasic system (e.g., water and an organic solvent like MTBE). The layers are separated, and the organic layer containing the free acid is washed and concentrated.

Protocol 2: General Protocol for Diastereomeric Salt Resolution

This protocol provides a general workflow that can be adapted for various chiral amines as resolving agents.

Materials:

-

Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

Chiral amine resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine, L-proline methyl ester)

-

Appropriate solvent system (e.g., MTBE, methanol, toluene)

-

Acid and Base for salt formation and liberation (e.g., HCl, NaOH)

Procedure:

-

Dissolution of Racemate: Dissolve the racemic acid in a suitable solvent or solvent mixture at room temperature or with gentle heating.

-

Addition of Resolving Agent: Add an equimolar or sub-equimolar amount of the chiral resolving agent. The resolving agent can be added directly or as a solution in a suitable solvent.

-

Diastereomeric Salt Formation and Crystallization: Stir the mixture to induce the formation of diastereomeric salts. One diastereomer will preferentially crystallize out of the solution. The crystallization can be promoted by cooling, seeding with a crystal of the desired diastereomeric salt, or by adjusting the solvent composition.

-

Isolation of Diastereomeric Salt: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent. Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of 2-3.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Isolation of the Final Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

Visualizations

Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

This document provides a foundational guide for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Researchers are encouraged to optimize conditions such as solvent systems, temperature, and resolving agent stoichiometry for their specific applications.

References

- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Chiral Resolution Using (S)-1-(4-nitrophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.

This method involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, the chiral amine (S)-1-(4-nitrophenyl)ethylamine. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by decomposing the diastereomeric salt.

These application notes provide a detailed protocol for the use of (S)-1-(4-nitrophenyl)ethylamine as a chiral resolving agent for the separation of racemic carboxylic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be summarized in the following logical steps:

Caption: Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using (S)-1-(4-nitrophenyl)ethylamine. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific racemic mixture.

I. Formation of Diastereomeric Salts

-

Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and can significantly influence the efficiency of the resolution. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), ethers, or aqueous mixtures.

-

Addition of Resolving Agent: To the solution of the racemic acid, add a molar equivalent of (S)-1-(4-nitrophenyl)ethylamine. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.

-

Crystallization: Allow the mixture to stand at a controlled temperature to induce the crystallization of the less soluble diastereomeric salt. This may involve slow cooling or maintaining the solution at room temperature or below for an extended period. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

II. Isolation of the Less Soluble Diastereomeric Salt

-

Filtration: Collect the precipitated crystals of the diastereomeric salt by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Analysis (Optional but Recommended): At this stage, the diastereomeric excess (d.e.) of the salt can be determined using techniques such as NMR spectroscopy or chiral HPLC after converting a small sample back to the acid.

III. Recovery of the Enantiopure Carboxylic Acid

-

Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water or an appropriate aqueous solvent.

-

Acidification: Acidify the solution with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH where the carboxylic acid is fully protonated and insoluble.

-

Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Washing and Drying: Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure carboxylic acid.

-

Purification (Optional): If necessary, the recovered acid can be further purified by recrystallization.

-

Recovery of the Resolving Agent: The aqueous layer from the extraction step contains the protonated (S)-1-(4-nitrophenyl)ethylamine. It can be recovered by basifying the solution and extracting the free amine into an organic solvent.

IV. Analysis of the Resolved Enantiomer

-

Yield Calculation: Determine the percentage yield of the recovered enantiopure acid.

-

Enantiomeric Excess (e.e.) Determination: The optical purity of the resolved acid should be determined. This is typically done using chiral High-Performance Liquid Chromatography (chiral HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the chiral resolution process.

Caption: Experimental workflow for chiral resolution.

Data Presentation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the desired product. The following table provides a template for summarizing the results from different resolution experiments, allowing for easy comparison and optimization of the process.

| Racemic Acid | Resolving Agent Stoichiometry (eq.) | Crystallization Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Acid (%) |

| Example: Racemic Ibuprofen | 0.5 | Methanol/Water (3:1) | 4 | 45 | 95 | >98 |

| 1.0 | Ethanol | 25 | 30 | 85 | 90 | |

| 0.5 | Isopropanol | 0 | 50 | 98 | >99 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific racemic acid and experimental conditions.

Conclusion and Further Considerations

The use of (S)-1-(4-nitrophenyl)ethylamine for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and scalable technique. The success of the resolution is highly dependent on the choice of solvent, temperature, and stoichiometry of the resolving agent. Systematic screening of these parameters is crucial for optimizing the yield and enantiomeric purity of the desired enantiomer. Furthermore, the recovery and recycling of the resolving agent are important considerations for the economic viability and sustainability of the process on a larger scale. For the unwanted enantiomer, developing a racemization protocol can significantly improve the overall efficiency of the process.

Industrial Scale Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the manufacturing of the pharmaceutical agent Ambrisentan.[1][2][3] The synthesis involves the preparation of a racemic mixture of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid followed by a chiral resolution to isolate the desired (S)-enantiomer. This guide outlines the synthetic strategy, detailed experimental procedures, and critical process parameters to ensure high yield and purity.

Introduction

This compound is a crucial chiral building block in the synthesis of Ambrisentan, a medication used for the treatment of pulmonary artery hypertension.[1][2] The stereochemistry at the C2 position is critical for the pharmacological activity of the final drug product. Therefore, a robust and scalable process to produce the enantiomerically pure intermediate is essential for pharmaceutical manufacturing. The synthetic approach detailed herein focuses on a reliable resolution of a racemic mixture, a common and effective strategy for obtaining enantiopure compounds on a large scale.

Synthetic Strategy Overview

The industrial synthesis of this compound is primarily achieved through a two-stage process:

-

Stage 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This stage involves the synthesis of the racemic acid, which can be accomplished through various organic synthesis methods. A common approach involves the use of benzilic acid rearrangement or similar pathways.

-

Stage 2: Chiral Resolution of the Racemic Mixture. This critical step isolates the desired (S)-enantiomer from the racemic mixture. Diastereomeric salt formation using a chiral resolving agent is the most prevalent industrial method.

Below is a diagram illustrating the overall workflow.

Caption: Overall workflow for the industrial synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

This protocol describes a plausible method for the synthesis of the racemic acid.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles |

| Benzil | 134-81-6 | 210.23 | 100.0 | 475.7 |

| Sodium Methoxide | 124-41-4 | 54.02 | 28.2 | 522.0 |

| Methanol | 67-56-1 | 32.04 | 500 L | - |

| Toluene | 108-88-3 | 92.14 | 300 L | - |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: Charge a suitable glass-lined reactor with Methanol (500 L) and Sodium Methoxide (28.2 kg). Stir the mixture at 20-25 °C until the sodium methoxide is completely dissolved.

-

Addition of Benzil: Slowly add Benzil (100.0 kg) to the reactor over a period of 1-2 hours, maintaining the temperature between 20-30 °C.

-

Reaction: Stir the reaction mixture at 30-35 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add water (200 L) to quench the reaction.

-

Hydrolysis: Add a solution of sodium hydroxide (25 kg in 100 L of water) to the reaction mixture. Heat the mixture to 60-65 °C and stir for 8-10 hours to effect hydrolysis of the intermediate ester.

-

Isolation of Racemic Acid: Cool the reaction mass to 20-25 °C. Add Toluene (300 L) and stir for 30 minutes. Separate the aqueous layer.

-

Acidification: Cool the aqueous layer to 10-15 °C and slowly add concentrated Hydrochloric Acid to adjust the pH to 2-3.

-

Precipitation and Filtration: The racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid will precipitate. Stir the slurry for 1-2 hours at 10-15 °C. Filter the solid product and wash with cold water (2 x 50 L).

-

Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Yield: 115-125 kg (89-97% theoretical)

Stage 2: Chiral Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

This protocol details the resolution of the racemic acid to obtain the desired (S)-enantiomer.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles |

| Racemic Acid | 178306-51-9 | 272.29 | 100.0 | 367.2 |

| (S)-1-(4-Nitrophenyl)ethylamine | 29533-31-3 | 166.19 | 61.0 | 367.0 |

| Methanol | 67-56-1 | 32.04 | 800 L | - |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 500 L | - |

| n-Heptane | 142-82-5 | 100.21 | 322 L | - |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

Procedure:

-

Salt Formation: Charge a clean reactor with Methanol (800 L) and the racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (100.0 kg). Heat the mixture to 40-45 °C to dissolve the acid.

-

Addition of Resolving Agent: Slowly add a solution of (S)-1-(4-Nitrophenyl)ethylamine (61.0 kg) in Methanol (200 L) to the reactor over 1 hour.

-

Crystallization: Cool the mixture slowly to 20-25 °C over 4-6 hours to allow for the selective crystallization of the (S,S)-diastereomeric salt. Stir at this temperature for an additional 2-3 hours.

-

Filtration: Filter the precipitated diastereomeric salt and wash the cake with cold Methanol (2 x 50 L).

-

Liberation of the (S)-Acid: Suspend the wet diastereomeric salt in a mixture of water (500 L) and Methyl tert-butyl ether (MTBE) (500 L).

-

Acidification: Cool the mixture to 10-15 °C and slowly add concentrated Hydrochloric Acid to adjust the pH to 2-3. Stir for 30 minutes.

-

Extraction and Wash: Separate the organic (MTBE) layer. Extract the aqueous layer with MTBE (200 L). Combine the organic layers and wash with water (2 x 200 L).

-

Solvent Exchange and Crystallization: Distill off the MTBE completely under vacuum. Add a mixture of MTBE (138 L) and n-heptane (322 L) to the residue at 40°C. Cool to 25-30 °C to crystallize the product.[1]

-

Filtration and Drying: Filter the crystalline this compound and dry at 50-60 °C under vacuum.[1]

Expected Yield and Purity:

| Parameter | Specification |

| Yield | 35-45 kg (based on racemate) |

| Chemical Purity | > 99.8% |

| Chiral Purity (ee) | > 99.9% |

Note: The mother liquor containing the (R)-enantiomer can be subjected to racemization and recycled to improve the overall process economy.

Process Logic and Critical Parameters

The success of this industrial-scale synthesis hinges on several critical parameters that must be carefully controlled.

Caption: Critical parameters influencing the yield and purity of the final product.

Safety Considerations

-